REACTION_CXSMILES
|
C(Cl)(=O)C([Cl:4])=O.[C:7]([CH2:11][CH2:12][CH:13]([CH3:17])[C:14](O)=[O:15])([O:9][CH3:10])=[O:8]>C(Cl)Cl>[C:7]([CH2:11][CH2:12][CH:13]([CH3:17])[C:14]([Cl:4])=[O:15])([O:9][CH3:10])=[O:8]
|
Name
|
|
Quantity
|
9.64 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)CCC(C(=O)O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The starting material is prepared
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC)CCC(C(=O)Cl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |